molecular formula C20H19Cl3N2O3 B2400594 N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide CAS No. 863001-79-0

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide

Cat. No.: B2400594
CAS No.: 863001-79-0
M. Wt: 441.73
InChI Key: DXFDMPPMGLYLLU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide is a useful research compound. Its molecular formula is C20H19Cl3N2O3 and its molecular weight is 441.73. The purity is usually 95%.
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Scientific Research Applications

Potential Pesticide Applications

Research has indicated that derivatives of N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide and similar compounds show promising potential as pesticides. For instance, studies on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a compound with structural similarities, have been characterized by X-ray powder diffraction, highlighting their potential as pesticides (Olszewska et al., 2011). This research suggests that the structural features and physicochemical properties of such compounds could be conducive to their effectiveness in pest management, although the specific study did not directly investigate this compound.

Material Science and Structural Analysis

The study of derivatives and similar compounds has also extended into material science and structural analysis. For example, the crystal structures of various N-(aryl)-2,2,2-trichloro-acetamides, including those with chloro and methyl substitutions, have been determined, providing insights into their solid-state geometry and potential applications in material science (Gowda et al., 2007). These findings could be relevant for understanding the structural properties of this compound and exploring its applications in the development of new materials or chemical processes.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl3N2O3/c1-13-4-6-15(10-16(13)22)25(12-24-8-2-3-19(24)26)20(27)11-28-18-7-5-14(21)9-17(18)23/h4-7,9-10H,2-3,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFDMPPMGLYLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CN2CCCC2=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.